molecular formula C24H22ClNO6 B11152088 1-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)piperidine-4-carboxylic acid

1-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)piperidine-4-carboxylic acid

Cat. No.: B11152088
M. Wt: 455.9 g/mol
InChI Key: AWCGQLOJRCXRFP-UHFFFAOYSA-N
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Description

1-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)piperidine-4-carboxylic acid is a complex organic compound that features a chromenyl group, a piperidine ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)piperidine-4-carboxylic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the chromenyl intermediate: This step involves the reaction of 4-chlorobenzaldehyde with 2-methyl-4H-chromen-4-one under acidic conditions to form the chromenyl intermediate.

    Acetylation: The chromenyl intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Piperidine ring formation: The acetylated chromenyl compound is reacted with piperidine in the presence of a base like sodium hydride to form the piperidine ring.

    Carboxylation: Finally, the piperidine derivative is carboxylated using carbon dioxide under high pressure and temperature to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 1-({[3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)piperidine-4-carboxylic acid
  • 1-({[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)piperidine-4-carboxylic acid
  • 1-({[3-(4-methylphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)piperidine-4-carboxylic acid

Uniqueness

1-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)piperidine-4-carboxylic acid is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The combination of the chromenyl and piperidine moieties also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H22ClNO6

Molecular Weight

455.9 g/mol

IUPAC Name

1-[2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C24H22ClNO6/c1-14-22(15-2-4-17(25)5-3-15)23(28)19-7-6-18(12-20(19)32-14)31-13-21(27)26-10-8-16(9-11-26)24(29)30/h2-7,12,16H,8-11,13H2,1H3,(H,29,30)

InChI Key

AWCGQLOJRCXRFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N3CCC(CC3)C(=O)O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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